molecular formula C28H30N4O7 B11447914 5-[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(furan-2-ylmethyl)pentanamide

5-[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(furan-2-ylmethyl)pentanamide

Cat. No.: B11447914
M. Wt: 534.6 g/mol
InChI Key: GVJKYNZMWASFJU-UHFFFAOYSA-N
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Description

5-(1-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a quinazolinone core, a furan ring, and a dimethoxyphenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the quinazolinone core with a dimethoxyphenyl derivative using carbamoylation reactions.

    Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where the furan derivative reacts with an appropriate leaving group on the quinazolinone core.

    Final Coupling: The final step involves the coupling of the pentanamide chain to the quinazolinone-furan intermediate, typically using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The furan ring and the dimethoxyphenyl group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone and furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new drugs.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(1-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE is not fully understood. its structural features suggest it could interact with various molecular targets, such as enzymes and receptors. The compound may exert its effects through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 2-phenylquinazolin-4(3H)-one.

    Furan Derivatives: Compounds containing a furan ring, such as furan-2-carboxylic acid.

    Dimethoxyphenyl Derivatives: Compounds with a dimethoxyphenyl group, such as 2,5-dimethoxybenzaldehyde.

Uniqueness

The uniqueness of 5-(1-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE lies in its combination of structural features

Properties

Molecular Formula

C28H30N4O7

Molecular Weight

534.6 g/mol

IUPAC Name

5-[1-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide

InChI

InChI=1S/C28H30N4O7/c1-37-19-12-13-24(38-2)22(16-19)30-26(34)18-32-23-10-4-3-9-21(23)27(35)31(28(32)36)14-6-5-11-25(33)29-17-20-8-7-15-39-20/h3-4,7-10,12-13,15-16H,5-6,11,14,17-18H2,1-2H3,(H,29,33)(H,30,34)

InChI Key

GVJKYNZMWASFJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4

Origin of Product

United States

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